molecular formula C24H28O6 B12319450 6',7'-Dihydroxybergamottin acetonide

6',7'-Dihydroxybergamottin acetonide

Cat. No.: B12319450
M. Wt: 412.5 g/mol
InChI Key: DLFOGGFNAICJAO-XNTDXEJSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6’,7’-Dihydroxybergamottin acetonide typically involves extraction from natural sources such as grapefruit. The extraction process includes solvent extraction, column chromatography, and counter-current chromatography . The compound can be isolated and purified using these methods to achieve high purity levels.

Industrial Production Methods

Industrial production of 6’,7’-Dihydroxybergamottin acetonide involves large-scale extraction from citrus fruits, particularly grapefruit. The process includes mechanical extraction of the peel, followed by solvent extraction and purification using chromatographic techniques . The compound is then crystallized to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

6’,7’-Dihydroxybergamottin acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of 6’,7’-Dihydroxybergamottin acetonide, which can have different biological activities and applications .

Scientific Research Applications

Chemical Properties and Mechanism of Action

6',7'-Dihydroxybergamottin acetonide is a furanocoumarin characterized by its ability to inhibit cytochrome P450 3A4 (CYP3A4), which plays a crucial role in drug metabolism. The compound's interaction with CYP3A4 leads to altered pharmacokinetics of various medications, potentially increasing their bioavailability and toxicity when consumed with grapefruit juice.

Analytical Chemistry

  • Reference Standard : this compound serves as a reference standard in analytical chemistry for studying interactions with cytochrome P450 enzymes. Its ability to inhibit CYP3A4 makes it essential for developing assays that measure enzyme activity in drug metabolism studies.

Biological Research

  • Enzyme Modulation : Investigated for its role in modulating enzyme activity, this compound is pivotal in understanding metabolic pathways influenced by dietary components like grapefruit juice. Studies have shown that it significantly reduces CYP3A activity compared to other juices lacking this compound .
  • Pharmacological Studies : The compound has been studied for its potential therapeutic effects, particularly in the context of drug interactions and metabolic disorders. Its mechanism as a suicide inhibitor of CYP3A4 suggests it could be leveraged to enhance the efficacy of certain drugs by preventing their premature metabolism .

Medical Applications

  • Drug Interaction Studies : The compound is critical in clinical pharmacology to assess the interactions between grapefruit juice and various medications. For instance, it has been shown to inhibit the metabolism of drugs like saquinavir, affecting their therapeutic outcomes .
  • Potential Therapeutic Uses : Beyond its inhibitory effects on drug metabolism, ongoing research explores its potential applications in treating conditions influenced by CYP3A4 activity, including cardiovascular diseases and cancer.

Industrial Applications

  • Pharmaceutical Development : In the pharmaceutical industry, this compound is used in formulating drugs that require modulation of metabolic pathways. Its properties are utilized to enhance the bioavailability of certain medications when combined with grapefruit juice extracts .
  • Natural Product Formulations : The compound is also employed in developing natural product formulations aimed at improving health outcomes through dietary interventions that modulate enzyme activity .

Case Studies

StudyObjectiveFindings
Edwards et al. (2000)Investigate the interaction of 6',7'-Dihydroxybergamottin with CYP3A4Confirmed irreversible inhibition of CYP3A4 by the compound, affecting drug metabolism significantly .
Ziegler et al. (2005)Assess pharmacokinetic changes due to grapefruit juice consumptionFound that ingestion of grapefruit juice containing 6',7'-Dihydroxybergamottin led to increased plasma levels of certain drugs .
Wang et al. (2019)Explore therapeutic potentials of furanocoumarinsHighlighted the role of 6',7'-Dihydroxybergamottin in enhancing drug efficacy through metabolic modulation .

Biological Activity

6',7'-Dihydroxybergamottin acetonide is a furanocoumarin compound predominantly found in citrus fruits such as grapefruit, pomelos, and sour oranges. This compound is recognized for its significant biological activity, particularly in modulating the metabolism of various pharmaceutical drugs through its interaction with cytochrome P450 enzymes, notably CYP3A4. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on drug metabolism, and relevant case studies.

  • Molecular Formula : C_{22}H_{26}O_5
  • Molecular Weight : 398.44 g/mol
  • Structure : Characterized by the presence of an acetonide group attached to the furanocoumarin backbone.

This compound primarily functions as an inhibitor of cytochrome P450 3A4 (CYP3A4). This inhibition alters the metabolism of drugs that are substrates for this enzyme, leading to increased bioavailability and potential toxicity. The compound affects both reversible and mechanism-based inhibition of CYP3A4 activity.

Inhibition Profile

  • Reversible Inhibition : The compound shows significant reversible inhibition of CYP3A4, with studies indicating a 95% confidence interval for inhibition rates.
  • Mechanism-Based Inhibition : Time-dependent loss of CYP3A4 protein has been observed in vitro, establishing the potency of this compound in altering enzyme activity.

Biological Activity and Drug Interactions

The biological activity of this compound has been extensively studied in relation to various drugs. Notably, it enhances the bioavailability of drugs such as felodipine and cyclosporine when consumed with grapefruit juice.

Case Study: Felodipine Interaction

In a clinical study involving healthy volunteers:

  • Method : Participants ingested felodipine with grapefruit juice, orange juice-containing serum, or plain orange juice.
  • Results : Grapefruit juice significantly increased the area under the plasma concentration-time curve (AUC) for felodipine by 1.9-fold compared to orange juice (P = 0.04) and increased peak concentration by 1.7-fold (P = 0.01) .

Table 1: Summary of Drug Interaction Studies

DrugInteraction TypeEffect on BioavailabilityReference
FelodipineIncreased AUC1.9-fold increase
CyclosporineEnhanced absorption55% increase in AUC
MidazolamIncreased bioavailabilitySignificant increase

Clinical Implications

The implications of these interactions are critical in clinical settings where patients may consume grapefruit juice alongside prescribed medications. The potential for increased drug levels can lead to adverse effects or toxicity, necessitating careful management and patient education regarding dietary restrictions.

Properties

Molecular Formula

C24H28O6

Molecular Weight

412.5 g/mol

IUPAC Name

4-[(E)-3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C24H28O6/c1-15(6-8-20-23(2,3)30-24(4,5)29-20)10-12-27-22-16-7-9-21(25)28-19(16)14-18-17(22)11-13-26-18/h7,9-11,13-14,20H,6,8,12H2,1-5H3/b15-10+

InChI Key

DLFOGGFNAICJAO-XNTDXEJSSA-N

Isomeric SMILES

C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CCC4C(OC(O4)(C)C)(C)C

Canonical SMILES

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC4C(OC(O4)(C)C)(C)C

Origin of Product

United States

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